REACTION_CXSMILES
|
OC[C@@H]1CCCC[C@H]1[NH:9][S:10]([C:13]1[CH:14]=[N:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=1)(=[O:12])=[O:11].C(=O)([O-])[O-].[Cs+].[Cs+].BrCC1C(F)=CC(C2N=CON=2)=C(F)C=1.ClC1C=CC(S(N(CC2C=CC(C3OC=CN=3)=C(F)C=2F)[C@@H]2CCCC[C@H]2CO)(=O)=O)=CC=1>>[F:22][C:19]([F:20])([F:21])[C:16]1[N:15]=[CH:14][C:13]([S:10]([NH2:9])(=[O:12])=[O:11])=[CH:18][CH:17]=1 |f:1.2.3|
|
Name
|
N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
OC[C@H]1[C@@H](CCCC1)NS(=O)(=O)C=1C=NC(=CC1)C(F)(F)F
|
Name
|
cesium carbonate
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
3-(4-(bromomethyl)-2,5-difluorophenyl)-1,2,4-oxadiazole
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=C(C=C1F)C1=NOC=N1)F
|
Name
|
4-chloro-N-(2,3-difluoro-4-(oxazol-2-yl)benzyl)-N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)N([C@H]1[C@@H](CCCC1)CO)CC1=C(C(=C(C=C1)C=1OC=CN1)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)S(=O)(=O)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |